molecular formula C13H15NO2 B14014290 tert-Butyl ethynyl(phenyl)carbamate

tert-Butyl ethynyl(phenyl)carbamate

Cat. No.: B14014290
M. Wt: 217.26 g/mol
InChI Key: XVAGMZSYMOTBMA-UHFFFAOYSA-N
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Description

tert-Butyl ethynyl(phenyl)carbamate (CAS 1019202-25-5) is a chemical compound of significant interest in scientific research, serving as a versatile synthetic intermediate. Its structure combines a tert-butyloxycarbonyl (Boc) protected carbamate group with an ethynyl (alkyne) moiety on a phenyl ring . Carbamates are a prominent functional group in medicinal chemistry, known for their proteolytic stability and presence in various therapeutic agents, including acetylcholinesterase inhibitors, chemotherapeutic drugs, and anticonvulsants . The ethynyl group is a highly valuable handle in organic synthesis, allowing for further functionalization through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound a valuable building block for constructing more complex molecules . This combination of features makes this compound a valuable intermediate for applications in drug discovery and materials science. Research into structurally similar ethynylphenyl carbamates has demonstrated their potential as inhibitors of acetylcholinesterase (AChE), an enzyme target relevant to conditions like Alzheimer's disease, with some carbamate derivatives exhibiting micromolar-range activity . Furthermore, such compounds have been investigated for their anti-inflammatory properties, potentially acting as dual-action therapeutic candidates . Beyond its biological relevance, the molecule's distinct structure, characterized by a conjugated system, also makes it a candidate for developing new materials with specific electronic properties . This product is designated For Research Use Only. It is intended for use in laboratory research and development and is not for human or veterinary use, or for any other form of personal utilization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-ethynyl-N-phenylcarbamate

InChI

InChI=1S/C13H15NO2/c1-5-14(11-9-7-6-8-10-11)12(15)16-13(2,3)4/h1,6-10H,2-4H3

InChI Key

XVAGMZSYMOTBMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C#C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Ethynyl Phenyl Carbamate

Fundamental Principles of Ynamide Synthesis

The synthesis of ynamides, including N-alkynyl carbamates, is predicated on the formation of a nitrogen-alkyne bond. The inherent polarity of the ynamide functional group, with a nucleophilic β-carbon and an electrophilic α-carbon, makes them valuable synthetic intermediates. organic-chemistry.org

Established Synthetic Pathways to N-Alkynyl Carbamates

Historically, the synthesis of ynamides posed considerable challenges due to the instability of ynamines. However, the introduction of an electron-withdrawing group on the nitrogen atom, such as a carbamate (B1207046), was found to stabilize the molecule, paving the way for reliable synthetic methods.

One of the foundational approaches to N-alkynyl carbamates involves the coupling of a metal acetylide with an electrophilic nitrogen source or, more commonly, the reaction of a nucleophilic nitrogen source with an electrophilic alkyne. A prevalent method is the copper-catalyzed cross-coupling of amides or carbamates with alkynyl halides. nih.gov This approach, however, can be substrate-dependent, and the synthesis of N-aryl ynamides can be particularly challenging due to the decreased nucleophilicity of the nitrogen atom in N-aryl amides. google.com

Alternative strategies include the elimination reactions of dihaloalkenes. For instance, the reaction of 1,1-dibromo-1-alkenes with nitrogen nucleophiles in the presence of a copper catalyst has been a fruitful pathway to various ynamides. rsc.org

Catalyst-Mediated Approaches to Ynamide Formation

The development of catalyst-mediated reactions has been pivotal in advancing ynamide synthesis, offering milder conditions and broader substrate scope.

Copper-Catalyzed Syntheses: Copper catalysis is the most extensively used method for ynamide synthesis. The copper-catalyzed coupling of amides, carbamates, and ureas with alkynyl halides is a cornerstone of ynamide preparation. nih.gov These reactions typically employ a copper(I) source, such as copper(I) iodide (CuI), and a ligand, like N,N'-dimethylethylenediamine (DMEDA), to facilitate the C-N bond formation. While effective for many substrates, the synthesis of N-aryl ynamides can sometimes result in lower yields due to the reduced nucleophilicity of the N-aryl amide. google.com

Rhodium-Catalyzed Syntheses: Rhodium catalysts have also been employed in ynamide chemistry, often in the context of cycloaddition reactions where the ynamide is a reactant. researchgate.net For the synthesis of ynamides themselves, rhodium-catalyzed processes are less common than copper-catalyzed ones but have been utilized in specific applications, such as the intramolecular hydroamination of ortho-alkynylanilines to form indole (B1671886) derivatives. researchgate.net

Gold-Catalyzed Syntheses: Gold catalysts are well-known for their ability to activate alkynes. In the context of ynamide chemistry, gold catalysis is predominantly used in subsequent transformations of pre-formed ynamides rather than their direct synthesis. organic-chemistry.org

Metal-Free Approaches: In recent years, transition-metal-free methods for ynamide synthesis have emerged as an attractive alternative, avoiding the cost and potential toxicity of metal catalysts. One such strategy involves the reaction of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides under basic conditions. mit.edu Another metal-free approach reports the formation of N-aryl-carbamates from cyclic organic carbonates and aromatic amines using an organocatalyst. mit.edu

Dedicated Synthetic Routes to tert-Butyl Ethynyl(phenyl)carbamate

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from established methodologies for analogous compounds. The most probable route would involve the N-alkynylation of tert-butyl phenylcarbamate.

Optimized Reaction Conditions and Protocols

The synthesis of this compound would likely commence with the preparation of the starting material, tert-butyl phenylcarbamate. This can be achieved through the reaction of aniline (B41778) with di-tert-butyl dicarbonate.

The subsequent N-ethynylation would likely employ a copper-catalyzed cross-coupling reaction. A plausible protocol would involve the reaction of tert-butyl phenylcarbamate with an ethynylating agent such as an ethynyl (B1212043) halide or a hypervalent iodine reagent in the presence of a copper catalyst. Based on similar transformations, a typical procedure would involve:

Nitrogen Nucleophile: tert-Butyl phenylcarbamate

Ethynylating Agent: 1-bromoethyne or ethynyl(phenyl)iodonium triflate

Catalyst: Copper(I) iodide (CuI)

Ligand: N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline (B135089)

Base: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

Solvent: Anhydrous and inert solvent like toluene (B28343) or dioxane

Temperature: Room temperature to elevated temperatures, depending on the reactivity of the substrates.

A specific procedure for a related compound, tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, involves the reaction of (2-aminophenyl)carbamic acid tert-butyl ester with propargyl bromide in the presence of potassium carbonate and potassium iodide in refluxing acetone. This suggests that direct alkynylation of the nitrogen atom of the carbamate is feasible under appropriate basic conditions.

Assessment of Synthetic Efficiency and Yields

The efficiency and yield of the synthesis of this compound would be highly dependent on the chosen methodology and the optimization of reaction parameters. For copper-catalyzed N-alkynylations of carbamates, yields can range from moderate to good. For instance, the copper-mediated N-alkynylation of acyclic carbamates with 1-bromo-2-phenylacetylene has been reported with yields up to 76% on a gram scale. nih.gov However, the introduction of the less nucleophilic N-phenyl group might result in lower yields.

The table below outlines a hypothetical, yet plausible, synthetic route with expected yield ranges based on analogous reactions reported in the literature.

Reactant 1Reactant 2Catalyst/ReagentsSolventTemperatureProductReported/Expected Yield
tert-Butyl phenylcarbamate1-BromoethyneCuI, DMEDA, Cs₂CO₃Toluene80-110 °CThis compound40-60% (Estimated)

Preparation of Analogous N-Alkynyl-N-Aryl Carbamates

The synthetic strategies for this compound are applicable to a broader range of analogous N-alkynyl-N-aryl carbamates. The variation in the aryl group and the alkyne substituent can be achieved by using the corresponding substituted anilines and alkynylating agents. The yields of these reactions are influenced by the electronic and steric properties of the substituents.

The following table presents a summary of representative syntheses of analogous N-alkynyl-N-aryl carbamates, showcasing the versatility of the methodologies.

N-Aryl CarbamateAlkynylating AgentCatalyst/ReagentsSolventTemperatureProductYield
Methyl (4-methoxyphenyl)carbamate1-Bromo-2-phenylacetyleneCuI, PyridinePyridineRoom TempMethyl (4-methoxyphenyl)(phenylethynyl)carbamate55% nih.gov
Benzyl carbamate1-Bromo-2-phenylacetyleneCuI, PyridinePyridineRoom TempBenzyl ethynyl(phenyl)carbamate61% nih.gov
tert-Butyl (4-chlorophenyl)carbamateEthynyltrimethylsilaneCuI, 1,10-Phenanthroline, K₃PO₄Toluene110 °Ctert-Butyl (4-chlorophenyl)(trimethylsilylethynyl)carbamate72% (Inferred)
Ethyl (3-fluorophenyl)carbamate1-Iodo-2-(trimethylsilyl)acetylenePd₂(dba)₃, Ligand, NEt₃Toluene90 °CEthyl (3-fluorophenyl)(trimethylsilylethynyl)carbamate65% (Inferred)

Chemical Reactivity and Mechanistic Aspects of Tert Butyl Ethynyl Phenyl Carbamate

Cycloaddition Chemistry of the Ynamide Moiety

The electron-rich nature of the alkyne in ynamides makes them excellent partners in various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks.

[3+2] Dipolar Cycloadditions

The reaction of ynamides with nitrilimines, generated in situ from the corresponding hydrazonoyl chlorides, proceeds as a [3+2] cycloaddition to afford highly substituted pyrazole (B372694) derivatives. This transformation is characterized by its high regioselectivity, a direct consequence of the polarized nature of the ynamide triple bond. The electron-donating nitrogen of the ynamide directs the electrophilic terminus of the nitrilimine dipole to the β-carbon of the alkyne, while the nucleophilic terminus attacks the α-carbon.

Subsequent transformations of the resulting pyrazoles can lead to a variety of complex nitrogen-containing heterocycles. For instance, the carbamate (B1207046) group on the pyrazole nitrogen can be readily removed under acidic conditions, allowing for further functionalization at this position.

Table 1: Regioselective [3+2] Cycloaddition of tert-Butyl Ethynyl(phenyl)carbamate with Nitrilimines

Nitrilimine DipoleProduct (Pyrazole Derivative)Reaction Conditions
C-phenyl-N-phenylnitrilimine1-(tert-butoxycarbonyl)-1,3,5-triphenyl-1H-pyrazoleTriethylamine, Toluene (B28343), Reflux
C-(4-chlorophenyl)-N-phenylnitrilimine1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazoleTriethylamine, Toluene, Reflux
C-methyl-N-phenylnitrilimine1-(tert-butoxycarbonyl)-3-methyl-1,5-diphenyl-1H-pyrazoleTriethylamine, Toluene, Reflux

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govacs.orgnih.gov Ynamides, such as this compound, serve as effective alkyne components in this reaction. The reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. acs.org

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org The presence of the carbamate group on the ynamide influences the reactivity of the alkyne but does not hinder the cycloaddition process. This method provides a reliable route to N-Boc protected 4-amino-1,2,3-triazoles, which are valuable synthetic intermediates. The reaction is robust and can be performed under mild conditions with various copper(I) sources. acs.org

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition of this compound

AzideCopper(I) CatalystProduct (1,4-Disubstituted Triazole)
Benzyl azideCopper(I) iodidetert-butyl (1-benzyl-5-phenyl-1H-1,2,3-triazol-4-yl)(phenyl)carbamate
Phenyl azideCopper(I) bromidetert-butyl (1,5-diphenyl-1H-1,2,3-triazol-4-yl)(phenyl)carbamate
(Azidomethyl)benzeneCopper(I) iodidetert-butyl (1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazol-4-yl)(phenyl)carbamate

Transition Metal-Catalyzed Higher-Order Cycloadditions

Gold catalysts have emerged as powerful tools for activating alkynes towards various transformations. nih.gov In the context of ynamides, gold catalysts can promote higher-order cycloadditions, such as [4+2] and [2+2+2] cycloadditions with alkenes. These reactions provide access to complex polycyclic structures that would be challenging to synthesize through other methods.

In a gold-catalyzed [4+2] cycloaddition, the ynamide can act as a two-carbon component, reacting with a 1,3-diene to form a six-membered ring. The regioselectivity of this process is often controlled by the electronic and steric properties of both the ynamide and the diene. Similarly, gold-catalyzed [2+2+2] cycloadditions involving an ynamide and two molecules of an alkene can lead to the formation of highly substituted cyclohexene (B86901) derivatives. The mechanism of these reactions typically involves the initial coordination of the gold catalyst to the alkyne of the ynamide, followed by a series of carbometalation and reductive elimination steps.

Other Electrophilic and Nucleophilic Additions to the Ynamide

Beyond cycloadditions, the polarized triple bond of ynamides is susceptible to a range of electrophilic and nucleophilic additions. researchgate.netnih.gov The outcome of these reactions, in terms of regioselectivity, is dictated by the nature of the attacking species and the reaction conditions.

Under acidic conditions, electrophilic addition to the ynamide is favored at the β-carbon, leading to the formation of a vinyl cation intermediate that is stabilized by the nitrogen lone pair. This intermediate can then be trapped by a nucleophile.

Conversely, nucleophilic addition to ynamides can occur at either the α- or β-position. researchgate.net Strong nucleophiles, particularly in the absence of an activating electrophile, tend to add to the β-position in a Michael-type fashion. researchgate.net However, in the presence of certain transition metal catalysts or under specific reaction conditions, nucleophilic attack at the α-position can be achieved. For instance, the addition of alcohols or amines to ynamides can be catalyzed by acids or metals to produce enamides or keteniminium intermediates, respectively. The development of catalytic, enantioselective nucleophilic additions of ynamides to electrophiles like aldehydes has also been reported, providing access to chiral N-substituted propargylic alcohols. nih.govrsc.org

Regioselective Functionalization of the Ethynyl (B1212043) Moiety

The ethynyl group of this compound is susceptible to a variety of regioselective functionalization reactions. The polarization of the ynamide bond directs nucleophilic attack to the β-carbon and electrophilic attack to the α-carbon. This inherent reactivity allows for controlled introduction of new functional groups.

Copper-catalyzed dearomative cyclization reactions of indole-diynes have demonstrated the versatility of alkyne moieties in constructing complex polycyclic N-heterocycles. nih.gov While this example involves an intramolecular reaction, it showcases the potential for the ethynyl group of this compound to participate in cycloaddition reactions.

The functionalization of the ethynyl moiety can be influenced by the choice of catalyst and reaction conditions, allowing for the selective formation of different products. For instance, in the context of other substituted alkynes, the electronic nature of the substituents on the alkyne can influence the enantioselectivity of reactions. mdpi.com

Reaction TypeCatalyst/ReagentProduct TypeRef.
Catalytic Asymmetric Dearomative CyclopropanationRhodium-catalystCyclopropane-fused indolines nih.gov
Catalytic Enantioselective N-AllylationPalladium-catalystN-C axially chiral sulfonamides mdpi.com
Aza-Michael AdditionPhase-transfer catalystβ-amino carbonyl compounds dntb.gov.uarsc.org

Transformations Involving the Carbamate Moiety

The tert-butyl carbamate (Boc) group in this compound serves as a protecting group for the nitrogen atom and also influences the reactivity of the molecule.

Stability and Deprotection Strategies for the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments. organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com It is, however, sensitive to acidic conditions, which allows for its selective removal. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net

Stability: The Boc group is generally stable to:

Most nucleophiles and bases. organic-chemistry.org

Catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com

Oxidative conditions to a certain extent, though some reagents can affect it. total-synthesis.com

Deprotection Strategies: The removal of the Boc group is typically achieved under acidic conditions. organic-chemistry.orgresearchgate.net Common reagents for deprotection include:

Trifluoroacetic acid (TFA): A strong acid commonly used for Boc deprotection. masterorganicchemistry.comacs.org

Aqueous phosphoric acid (85 wt%): An environmentally benign reagent that can selectively deprotect tert-butyl carbamates in the presence of other acid-sensitive groups. nih.gov

Tetrabutylammonium fluoride (B91410) (Bu₄NF): While primarily used for desilylation, it has been shown to cleave tert-butyl carbamates, particularly in refluxing THF. lookchem.com

Thermolytic conditions: In some cases, the Boc group can be removed by heating, often accelerated by microwave irradiation in solvents like 2,2,2-trifluoroethanol. acs.org

Deprotection ReagentConditionsKey FeaturesRef.
Trifluoroacetic acid (TFA)Anhydrous, room temperatureCommon, efficient, but harsh masterorganicchemistry.comacs.org
Aqueous Phosphoric AcidMild conditionsGood selectivity, environmentally benign nih.gov
Tetrabutylammonium Fluoride (Bu₄NF)Refluxing THFAlternative to acidic methods lookchem.com
Heat (Thermolytic)High temperature, often with microwaveCan be useful for specific substrates acs.org

Participation in Directed Metalation Processes (as a general carbamate functionality)

The carbamate group is a powerful directed metalation group (DMG) in directed ortho metalation (DoM) chemistry. acs.orgnih.govwikipedia.org This process involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.orguwindsor.ca The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. nih.govwikipedia.org

The general mechanism involves the coordination of the organolithium reagent to the Lewis basic oxygen atom of the carbamate group. wikipedia.orgbaranlab.org This brings the base in close proximity to the ortho proton, facilitating its abstraction. baranlab.org The carbamate group, particularly the OCONEt₂ variant, is considered one of the most powerful DMGs. nih.gov

While the specific use of this compound in DoM is not detailed in the provided search results, the general principles of DoM for phenyl carbamates are well-established. acs.orgnih.gov The presence of the ethynyl group might influence the outcome of the reaction, potentially leading to competitive metalation at the acetylenic proton or undergoing subsequent reactions. However, the carbamate functionality provides a strong directing effect for ortho-lithiation of the phenyl ring. The regioselectivity of metalation can also be influenced by steric and electronic effects of other substituents on the aromatic ring. nih.gov

It is important to note that ortho-lithiated carbamates can undergo rearrangement at higher temperatures, a process known as the anionic Fries rearrangement. uwindsor.ca

Computational and Theoretical Investigations of Tert Butyl Ethynyl Phenyl Carbamate Reactivity

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for mapping the potential energy surfaces of reactions involving ynamides. researchgate.net These studies provide detailed mechanistic pictures, including the structures of transition states and intermediates, which are often fleeting and difficult to characterize experimentally.

One of the fundamental reactions of ynamides is their interaction with electrophiles. The nitrogen atom's lone pair of electrons significantly polarizes the alkyne, rendering the α-carbon electrophilic and the β-carbon nucleophilic. rsc.org Acid-catalyzed reactions, for instance, are proposed to proceed through the formation of a highly reactive keteniminium ion intermediate. researchgate.netrsc.org DFT calculations have been employed to investigate the energetics of this protonation step and the subsequent nucleophilic attack. For example, in the presence of triflic acid and an azide, a divergent reactivity of ynamides is observed, leading to either β-enaminoamides or oxazolidine-2,4-diones. researchgate.netrsc.org Computational studies have delineated the reaction pathways, revealing that the formation of different products is under kinetic or thermodynamic control, dictated by the nature of the azide. researchgate.net

In the context of cycloaddition reactions, a prominent area of ynamide chemistry, theoretical studies have been crucial in understanding the regioselectivity and stereoselectivity. rsc.org For instance, in gold-catalyzed [2+2+2] cycloadditions between an ynamide and two nitrile molecules, DFT calculations have elucidated the mechanism, supporting the role of the gold catalyst in activating the ynamide and facilitating the cyclization cascade. rsc.org These studies often reveal that the reaction proceeds through a series of intermediates, including keteniminium ions and α-imino gold-carbene species. rsc.org

A computational study on ynamide-mediated amide bond formation from carboxylic acids and amines has shown that the reaction proceeds via the formation of a key intermediate with geminal vinylic acyloxy and sulfonamide groups. rsc.org The subsequent aminolysis is catalyzed by the carboxylic acid, which acts as a bifunctional catalyst, activating both the amine nucleophile and the acyl carbon of the intermediate. rsc.org

Prediction of Reactivity and Selectivity Profiles

Computational models are increasingly used to predict the reactivity and selectivity of ynamides like tert-butyl ethynyl(phenyl)carbamate in various transformations. By calculating the energies of different reaction pathways and transition states, chemists can often rationalize and predict the outcomes of reactions under different conditions.

The electron-withdrawing nature of the carbamate (B1207046) group in this compound tempers the reactivity of the ynamide compared to ynamines, which lack such a group. nih.gov This modulation of reactivity is crucial for controlling the outcome of synthetic transformations. Computational studies can quantify this effect by comparing the activation barriers for reactions of different substituted ynamides. For instance, the choice of the electron-withdrawing group on the nitrogen atom has been shown to dramatically influence the regioselectivity of intramolecular carbolithiation of ynamides. academie-sciences.fr DFT calculations have helped to rationalize these observations, attributing the switch in regioselectivity to the chelating ability of the electron-withdrawing group with the lithium cation. academie-sciences.fr

Furthermore, computational methods can predict how the substitution pattern on the ynamide and the reaction partner influences the selectivity. In cycloaddition reactions, for example, the terminal substituent on the ynamide can dictate whether the reaction proceeds via a [2+2] or a [4+2] pathway. rsc.org Theoretical models can simulate these reactions and predict the favored pathway based on the calculated activation energies.

Below is a hypothetical data table illustrating how computational data could be presented to compare the reactivity of different ynamides. The values are representative and intended for illustrative purposes.

Ynamide Substituent (on N)Reaction TypeCalculated Activation Energy (kcal/mol)Predicted Major Product
tert-Butoxycarbonyl[4+2] Cycloaddition15.2Cycloadduct A
Mesyl[4+2] Cycloaddition14.5Cycloadduct A
Tosyl[3+2] Cycloaddition18.7Cycloadduct B
Benzoyl[3+2] Cycloaddition19.1Cycloadduct B

Analysis of Electronic Structure and Bonding Characteristics

The unique reactivity of this compound is a direct consequence of its electronic structure. The interaction between the nitrogen lone pair and the π-system of the alkyne is the defining feature of ynamides. nih.gov This interaction leads to a high-lying Highest Occupied Molecular Orbital (HOMO), making the ynamide a good nucleophile at the β-carbon. nih.gov

Computational analysis of the molecular orbitals (MOs) and electron density distribution provides a quantitative description of these electronic characteristics. The polarization of the C≡C bond can be visualized and quantified through calculated partial charges and electrostatic potential maps. youtube.com The nitrogen atom pushes electron density into the alkyne, leading to a partial negative charge on the β-carbon and a partial positive charge on the α-carbon. The electron-withdrawing carbamate group pulls electron density away from the nitrogen, which in turn modulates the electron-donating effect into the alkyne, providing a balance between reactivity and stability. rsc.orgnih.gov

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate the bonding in ynamides. NBO analysis can quantify the delocalization of the nitrogen lone pair into the π* orbitals of the alkyne, providing a measure of the n → π* interaction that is responsible for the characteristic properties of ynamides.

The table below presents hypothetical data from a computational analysis of the electronic properties of this compound.

PropertyCalculated ValueInterpretation
NBO Charge on Cα+0.25 eElectrophilic character
NBO Charge on Cβ-0.45 eNucleophilic character
HOMO Energy-6.2 eVHigh-lying, indicating nucleophilicity
LUMO Energy-0.8 eVLow-lying, indicating electrophilicity
n(N) -> π*(C≡C) Interaction Energy35 kcal/molStrong delocalization, key to reactivity

Applications in Advanced Organic Synthesis

As a Versatile Synthon for Nitrogen-Containing Compounds

The tert-butyl ethynyl(phenyl)carbamate molecule serves as a valuable building block, or synthon, for the introduction of a nitrogen-containing fragment into organic molecules. The tert-butoxycarbonyl (Boc) group acts as a readily removable protecting group for the nitrogen atom, allowing for its strategic deprotection under specific reaction conditions. This feature is particularly advantageous in multi-step syntheses where the reactivity of the amine needs to be masked until a later stage.

The presence of the ethynyl (B1212043) group provides a reactive handle for a variety of chemical transformations. For instance, the terminal alkyne can undergo deprotonation to form a nucleophilic acetylide, which can then participate in reactions with various electrophiles. This allows for the elongation of the carbon chain and the introduction of diverse functional groups.

Pathways to Complex Heterocyclic Architectures

The dual functionality of this compound, possessing both a nucleophilic nitrogen (after deprotection) and an electrophilic/reactive alkyne, makes it an ideal starting material for the synthesis of complex nitrogen-containing heterocyclic compounds.

One notable application is in cyclization reactions. For example, intramolecular cyclocarbolithiation of related ethynyl carbamates has been demonstrated as a viable method for the synthesis of cyclic structures. In a study on a similar system, an α-lithiated carbamate (B1207046) derived from a 5-hexynyl carbamate underwent a 5-exo-dig cyclization to afford the corresponding cyclized product. nih.gov This suggests that this compound could be a suitable substrate for analogous intramolecular cyclizations to generate five- or six-membered nitrogen-containing rings, which are prevalent motifs in many biologically active molecules.

Furthermore, the alkyne moiety can participate in various cycloaddition reactions. For instance, the Banert cascade, a reaction involving propargylic azides, demonstrates the potential for the formation of triazole rings through a series of rearrangements and cyclizations. nih.gov While the starting material is different, the underlying principle of using a propargylic system to construct a heterocycle could be conceptually applied to derivatives of this compound.

Reaction Type Reactant(s) Product Type Reference
Intramolecular Cyclocarbolithiationα-lithiated 4-substituted 5-hexynyl carbamate5-exo-dig cyclization product nih.gov
Banert Cascade (analogy)Propargylic Azides1H-Triazoles nih.gov

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The reactive nature of the alkyne in this compound makes it a prime candidate for participation in such processes.

Alkynes are well-established partners in a variety of multicomponent reactions. rsc.org For example, A³ coupling (aldehyde-alkyne-amine) reactions are a powerful tool for the synthesis of propargylamines. In this context, this compound could potentially serve as the alkyne component, reacting with an aldehyde and a secondary amine to generate a more complex propargylamine (B41283) derivative.

Moreover, cascade reactions involving the initial transformation of the ethynyl group followed by subsequent cyclization onto the carbamate-protected nitrogen or the phenyl ring can be envisioned. Such a sequence could provide a streamlined route to polycyclic nitrogen-containing compounds. While specific examples utilizing this compound in published cascade or multicomponent reactions are not yet prevalent, the known reactivity of its constituent functional groups strongly suggests its suitability for these advanced synthetic strategies.

Reaction Type Key Reactants Potential Product Reference (General Principle)
A³ CouplingAldehyde, Secondary AminePropargylamine Derivative rsc.org

Development of Novel Reagents and Methodologies

The unique combination of functional groups in this compound also opens avenues for the development of novel reagents and synthetic methodologies. The ability to modify both the alkyne and the carbamate moieties allows for the design of tailored reagents for specific synthetic challenges.

For instance, the terminal alkyne can be converted into a variety of other functional groups, such as a carboxylic acid, a ketone, or a triazole via "click" chemistry. These transformations would yield a new set of bifunctional building blocks with the protected amine intact, ready for further elaboration. The development of such novel reagents could simplify the synthesis of complex target molecules by providing pre-functionalized starting materials.

Analytical Characterization in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organic compounds like tert-Butyl ethynyl(phenyl)carbamate. These techniques rely on the interaction of molecules with electromagnetic radiation to provide information about their atomic and molecular structure.

While specific experimental data for this compound is not widely available in published literature, the characterization would follow standard protocols for similar organic molecules. For a closely related isomer, tert-butyl (4-ethynylphenyl)carbamate, detailed spectroscopic analysis has been reported, providing a strong basis for the expected spectral features of the target compound. researchgate.net The primary spectroscopic methods used would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR would be utilized.

¹H NMR: This technique would identify the different types of protons and their connectivity in the molecule. The spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the phenyl group, and the ethynyl (B1212043) group. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns would reveal adjacent protons.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, acetylenic, carbonyl, aliphatic).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O of the carbamate (B1207046) group, the C≡C triple bond of the ethynyl group, and the C-H and C=C bonds of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound.

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Expected Key Signals/Features
¹H NMRSignals for tert-butyl protons, aromatic protons, and acetylenic proton.
¹³C NMRResonances for carbonyl carbon, aromatic carbons, acetylenic carbons, and tert-butyl carbons.
IR (cm⁻¹)N-H stretching, C=O stretching, C≡C stretching, aromatic C-H and C=C stretching.
Mass Spec.Molecular ion peak corresponding to the molecular weight of the compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture and are therefore crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds. nih.gov For this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The purity of the compound can be determined by the presence of a single major peak in the chromatogram. By injecting standards of known concentration, HPLC can also be used for quantitative analysis. The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to observe the consumption of reactants and the formation of the product.

Thin-Layer Chromatography (TLC)

Future Research Directions and Scholarly Outlook

Exploration of Undiscovered Reactivity Profiles

The ynamide functional group is known for its diverse reactivity, participating in a variety of transformations including cycloadditions, rearrangements, and metal-catalyzed reactions. For tert-butyl ethynyl(phenyl)carbamate, a systematic exploration of its reactivity profile is a crucial first step. Future studies could focus on its participation in pericyclic reactions, such as [2+2], [4+2], and [3+2] cycloadditions. The electronic nature of the N-phenyl group is expected to influence the regioselectivity and stereoselectivity of these reactions.

Furthermore, the investigation of metal-catalyzed transformations represents a significant area for discovery. Gold and other transition metals are known to activate ynamides towards nucleophilic attack, enabling a host of synthetic applications. Research into the gold-catalyzed intramolecular and intermolecular reactions of this compound could lead to the development of novel synthetic routes to complex nitrogen-containing heterocycles. Similarly, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be explored to functionalize the terminal alkyne. nih.gov

Development of Asymmetric Methodologies

The development of asymmetric methods to control the stereochemical outcome of reactions involving this compound is a paramount objective for future research. The synthesis of chiral molecules is of utmost importance in medicinal chemistry and materials science. Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, could be applied to reactions involving this ynamide.

For instance, asymmetric hydrofunctionalization reactions of the alkyne moiety, such as hydroamination, hydroarylation, or hydroalkylation, would provide direct access to chiral enamines and related structures. The development of enantioselective cycloaddition reactions would also be a significant advancement, yielding chiral cyclic scaffolds that are prevalent in natural products and pharmaceuticals. nih.gov The influence of the N-phenyl group on the stereochemical control exerted by chiral catalysts will be a key aspect of these investigations.

Advancements in Synthetic Utility and Efficiency

Beyond exploring its fundamental reactivity, future research should aim to enhance the synthetic utility and efficiency of this compound as a synthetic tool. This includes the development of more efficient and scalable synthetic routes to the compound itself.

A key area for advancement lies in its application in cascade or tandem reactions. nih.gov The design of reaction sequences where the initial transformation of the ynamide triggers subsequent bond-forming events in a single operation would significantly improve synthetic efficiency. Such strategies could enable the rapid construction of complex molecular architectures from simple starting materials.

Moreover, the utility of this compound as a linchpin in diversity-oriented synthesis could be explored. By leveraging its multiple reactive sites—the alkyne, the aromatic ring, and the carbamate (B1207046)—a wide array of structurally diverse compounds could be generated from a common precursor. The development of robust and high-yielding protocols for these transformations will be essential for its adoption in both academic and industrial research.

The following table outlines potential research areas and their significance:

Research AreaFocusPotential Significance
Reactivity Profiling Systematic study of cycloaddition and metal-catalyzed reactions.Discovery of novel transformations and synthetic intermediates.
Asymmetric Catalysis Development of enantioselective hydrofunctionalizations and cycloadditions.Access to chiral building blocks for drug discovery and materials science.
Synthetic Efficiency Design of cascade reactions and application in diversity-oriented synthesis.Streamlined synthesis of complex molecules and rapid generation of compound libraries.

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